2-(Isoquinolin-8-YL)acetonitrile
Description
Contextual Significance of Isoquinoline (B145761) Derivatives in Modern Organic Synthesis and Chemical Biology
Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. slideshare.net This structural motif is a cornerstone in medicinal chemistry and drug development, as isoquinoline derivatives exhibit a wide array of pharmacological activities. nih.gov They are found in numerous natural products, particularly alkaloids like morphine and berberine, and have been developed for use as anesthetics, antihypertensives, and vasodilators. slideshare.netpharmaguideline.com The versatility of the isoquinoline scaffold has driven synthetic organic chemists to develop a multitude of methods for its construction and functionalization. nih.gov These methods range from classical named reactions like the Bischler-Napieralski and Pictet-Spengler syntheses to modern transition-metal-catalyzed cross-coupling reactions. slideshare.netpharmaguideline.comorganic-chemistry.org
The significance of isoquinoline derivatives extends to materials science, where they are utilized in the development of conductive materials, optical materials, and sensors. amerigoscientific.com Their ability to be tailored chemically allows for the design of materials with specific electronic and optical properties. amerigoscientific.com
The Specific Role of Acetonitrile (B52724) Functionalities in Isoquinoline Chemistry
The introduction of an acetonitrile group (–CH₂CN) to the isoquinoline core at the 8-position creates 2-(Isoquinolin-8-YL)acetonitrile. The acetonitrile group is a potent electron-withdrawing group and a versatile chemical handle. As a polar aprotic solvent, acetonitrile is widely used in various chemical reactions and analytical techniques. riverlandtrading.comchemicalbook.com In the context of the isoquinoline scaffold, the nitrile functionality can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct more complex heterocyclic systems. nih.gov The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
Research Landscape and Emerging Trends Pertaining to this compound
While the broader field of isoquinoline chemistry is well-established, research specifically focused on this compound is still an emerging area. The compound is commercially available, indicating its utility as a building block in synthetic chemistry. bldpharm.com Current research trends point towards its use as a precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, the related compound, 2-(quinolin-2-yl)acetonitrile, has been investigated for its chemical reactivity and potential biological activities. nih.gov The development of new synthetic methodologies that utilize the unique reactivity of the acetonitrile-substituted isoquinoline core is an active area of investigation.
Chemical Properties and Synthesis
This compound is a solid with a molecular weight of 168.19 g/mol and a molecular formula of C₁₁H₈N₂. bldpharm.com While detailed experimental data on its synthesis is not extensively published in readily accessible literature, its structure suggests that it can be prepared through standard synthetic transformations. One plausible route would involve the nucleophilic substitution of an 8-halo-isoquinoline with a cyanide salt, or the reaction of 8-(halomethyl)isoquinoline with a cyanide source.
Potential Applications
Given the diverse biological activities of isoquinoline derivatives, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The nitrile group can be transformed into various other functional groups, allowing for the generation of a library of derivatives for biological screening. For example, the related isoquinoline-based compounds have been investigated for their potential as anticancer agents and for their role in neurological disorders. acs.orgwikipedia.org
In materials science, the incorporation of the this compound moiety into larger polymeric or supramolecular structures could lead to materials with interesting photophysical or electronic properties. The nitrogen atom in the isoquinoline ring and the nitrile group can both act as coordination sites for metal ions, suggesting potential applications in the design of novel catalysts or metal-organic frameworks (MOFs). amerigoscientific.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-isoquinolin-8-ylacetonitrile |
InChI |
InChI=1S/C11H8N2/c12-6-4-9-2-1-3-10-5-7-13-8-11(9)10/h1-3,5,7-8H,4H2 |
InChI Key |
BSHFYVNXDVBXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Isoquinolin 8 Yl Acetonitrile and Its Analogs
Strategic Approaches to the Isoquinoline (B145761) Core with Acetonitrile (B52724) Integration
The construction of the 2-(isoquinolin-8-YL)acetonitrile framework can be approached through two primary strategies: building the isoquinoline ring with the acetonitrile group already attached to a precursor, or by forming the isoquinoline core first and then introducing the acetonitrile sidechain.
De Novo Synthesis Routes Utilizing Specific Precursors
Classical named reactions provide the foundation for the de novo synthesis of the isoquinoline nucleus. These methods, while established, can be adapted for the synthesis of specifically substituted isoquinolines like the 8-cyanomethyl derivative.
The Bischler-Napieralski reaction is a powerful tool for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. chemistrysteps.comnih.govquimicaorganica.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). chemistrysteps.comnih.gov The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. morressier.com For the synthesis of an 8-substituted isoquinoline, a meta-substituted phenethylamine (B48288) derivative would be the required starting material. The reaction proceeds through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. chemistrysteps.com
Another venerable method is the Pomeranz-Fritsch reaction , which constructs the isoquinoline ring from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization of the intermediate benzalaminoacetal. numberanalytics.comresearchgate.netacs.org This method offers a pathway to isoquinolines with substitution patterns that may be difficult to achieve through other means. researchgate.net Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, have expanded its versatility, allowing for the synthesis of C1-substituted and tetrahydroisoquinoline derivatives, respectively. numberanalytics.com
The Pictet-Spengler reaction offers a route to tetrahydroisoquinolines via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. ebsco.com While this typically yields a reduced isoquinoline core, subsequent aromatization can provide the fully unsaturated ring system.
A more contemporary approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method allows for the convergent assembly of multiple components in a single operation, providing rapid access to highly substituted isoquinolines. nih.gov
Annulation and Cyclization Strategies for Polycyclic Isoquinoline Systems
The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. One such strategy involves photochemical 6π-electrocyclization. While not demonstrated directly on the target molecule, this approach has been used to synthesize polyaromatic systems from pyrimidines containing an allomaltol fragment, suggesting its potential applicability. beilstein-journals.org The process involves the UV-induced cyclization of a 1,3,5-hexatriene (B1211904) system, followed by a sigmatropic shift and subsequent dehydration to yield the final polycyclic aromatic compound. beilstein-journals.org
Functionalization and Derivatization at the Acetonitrile Moiety of this compound
Once the core structure is in place, the acetonitrile side chain offers opportunities for further molecular elaboration.
C-H Functionalization Reactions
The methylene (B1212753) bridge of the acetonitrile group is a potential site for C-H functionalization, allowing for the introduction of various substituents. While specific examples on this compound are not prevalent in the literature, general methods for the α-alkylation of nitriles are well-established. These reactions often employ strong bases to generate a carbanion, which then reacts with an alkylating agent. Catalyst systems, including those based on non-precious metals like manganese and cobalt, have been developed for the chemoselective alkylation of nitriles with alcohols, offering an environmentally benign route to α-substituted nitriles. organic-chemistry.org
Nucleophilic Additions and Substitutions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to nucleophilic attack, providing a gateway to a variety of functional groups. chemistrysteps.comlibretexts.org This reactivity is analogous to that of the carbonyl group. libretexts.org
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comlibretexts.org The reaction proceeds through an intermediate amide. They can also be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com
Reaction with organometallic reagents such as Grignard or organolithium reagents converts nitriles into ketones. chemistrysteps.com The reaction involves the initial formation of an imine anion intermediate, which is then hydrolyzed to the ketone.
Catalyst-Mediated Synthetic Pathways for this compound
Modern synthetic chemistry has seen a surge in the development of catalyst-mediated reactions for the construction of heterocyclic systems, offering milder conditions and greater functional group tolerance compared to classical methods.
Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for isoquinoline synthesis. These reactions often utilize a directing group on the starting material to guide the regioselective C-H activation and subsequent annulation with a coupling partner, such as an alkyne. researchgate.net Various directing groups have been employed, including hydrazones and oximes. nih.govorganic-chemistry.org For example, the reaction of arylhydrazines with internal alkynes under rhodium catalysis yields isoquinolines through a process involving C-H activation and N-N bond cleavage. nih.gov Similarly, rhodium(III) catalysis can be used to construct isoquinolone skeletons from benzhydroxamic acids and alkynes, where the N-O bond of the hydroxamic acid plays a key role in C-N bond formation and catalyst turnover. acs.org
Palladium-catalyzed reactions also feature prominently in modern isoquinoline synthesis. One notable method involves the palladium-catalyzed α-arylation of enolates with ortho-functionalized aryl halides. The resulting 1,5-dicarbonyl moiety can then be cyclized with a source of ammonia (B1221849) to furnish the isoquinoline ring. rsc.org This approach is highly regioselective and can be performed as a one-pot, three-component reaction. rsc.org Palladium catalysis is also employed in the aminocarbonylation of haloisoquinolines to produce isoquinoline-1-carboxamides, demonstrating the utility of this metal in functionalizing the isoquinoline core. nih.govresearchgate.net
Copper-catalyzed reactions provide an alternative, often more economical, route to isoquinolines. A highly efficient method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. nih.govsemanticscholar.org This environmentally friendly protocol proceeds under mild conditions without the need for organic solvents or additives and can be tuned to produce either isoquinolines or isoquinoline N-oxides by the choice of protecting group on the oxime. nih.govsemanticscholar.org This method has been successfully applied to the total synthesis of the isoquinoline alkaloid moxaverine. nih.govsemanticscholar.org
Transition Metal Catalysis in Isoquinoline Synthesis
Transition metal-catalyzed reactions, particularly those involving C-H bond activation and cross-coupling, have become powerful tools for the synthesis of isoquinolines. These methods offer high efficiency and regioselectivity, often under mild reaction conditions.
A variety of transition metals have been employed, with palladium, rhodium, ruthenium, cobalt, nickel, and copper being the most prominent. bohrium.com Rhodium(III) catalysis, for instance, has been successfully used for the atroposelective C-H cyanation of 1-aryl isoquinolines, yielding axially chiral biaryl nitriles in high yields (up to 94%) and enantioselectivities. acs.org This process utilizes a chiral binaphthyl-linked Cp rhodium complex and proceeds smoothly under mild conditions. acs.org
Nickel-catalyzed cross-coupling reactions have also emerged as a potent method for C-C bond formation in the synthesis of isoquinoline derivatives. rsc.org Ni(0) catalysts can facilitate the coupling of N-acyliminium precursors, derived from isoquinolines, with a wide array of aryl boronic acids. rsc.org These reactions are notable for their mild conditions and tolerance of various functional groups. rsc.org
In recent years, there has been a significant push towards using more earth-abundant and less toxic 3d-transition metals like cobalt, nickel, and copper as sustainable alternatives to precious metals like palladium and rhodium. bohrium.com For example, air-stable cobalt catalysts have been used for the annulation reaction of 2,3-diaza-1,3-butadienes with alkynes to produce isoquinolines. researchgate.net Copper(II) acetate (B1210297) has proven effective in catalyzing the C-H functionalization and subsequent cyclization to form isoquinoline N-oxides. researchgate.net
Microwave-assisted synthesis in conjunction with transition metal catalysis has further enhanced the efficiency of isoquinoline synthesis. A ruthenium-catalyzed C-H/N-N activation strategy in polyethylene (B3416737) glycol (PEG), a green solvent, demonstrates a rapid and atom-economic approach to isoquinolines and isoquinolinones. researchgate.net
| Catalytic System | Type of Reaction | Key Advantages | Reference |
| Rh(III) / Chiral BOCpRh Complex | Atroposelective C-H Cyanation | High yield and enantioselectivity for chiral nitriles. | acs.org |
| Ni(0) / Phosphoramidite Ligand | Cross-coupling of N-acyliminium ions | Mild conditions, broad substrate scope. | rsc.org |
| Ru / PEG | Microwave-assisted C-H/N-N Activation | Rapid, atom-economic, uses green solvent. | researchgate.net |
| Co / NaOAc | Annulation of 2,3-diaza-1,3-butadienes | Uses earth-abundant metal catalyst. | researchgate.net |
| Cu(II) Acetate | C-H Functionalization / Cyclization | Effective for isoquinoline N-oxide synthesis. | researchgate.net |
Organocatalytic and Photoredox Methodologies
The convergence of organocatalysis and visible-light photoredox catalysis has opened new avenues for the synthesis and functionalization of isoquinoline derivatives under exceptionally mild and environmentally friendly conditions. kaust.edu.sarsc.org These dual catalytic systems can activate different reaction partners simultaneously, significantly lowering the activation energy for organic transformations. kaust.edu.sa
One notable application is the asymmetric α-alkylation of tetrahydroisoquinolines. kaust.edu.sa This has been achieved by combining a visible-light photoredox catalyst with a chiral primary amine organocatalyst to couple tetrahydroisoquinolines with cyclic ketones, affording products with high enantioselectivity. kaust.edu.saresearchgate.net
Photoredox catalysis enables the generation of highly reactive intermediates under mild conditions, which can then participate in reactions to form the isoquinoline core. rsc.org These novel strategies have been applied to the total synthesis of various isoquinoline alkaloids. rsc.org The use of visible light as a traceless reagent aligns with the principles of green chemistry, offering a sustainable alternative to traditional methods that may require harsh reagents or conditions. kaust.edu.saresearchgate.net
| Methodology | Type of Transformation | Key Features | Reference |
| Photoredox + Organocatalysis | Asymmetric α-alkylation of THIQs | Dual catalysis, high enantioselectivity, mild conditions. | kaust.edu.sakaust.edu.saresearchgate.net |
| Photoredox Catalysis | Isoquinoline Synthesis | Generates reactive intermediates under mild conditions, green approach. | rsc.orgresearchgate.net |
Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug synthesis. jddhs.com These principles are directly applicable to the synthesis of this compound, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency. jptcp.com
Key green chemistry strategies include:
Use of Greener Solvents: Traditional organic solvents are a major source of waste and pollution. jddhs.com Green alternatives include water, supercritical fluids, ionic liquids, and deep eutectic solvents (DES). jddhs.comresearchgate.net For instance, the synthesis of isoquinoline intermediates has been successfully achieved in a deep eutectic solvent, which is biodegradable, non-hazardous, and economical. researchgate.net Polyethylene glycol (PEG) has also been used as a green, non-volatile, and biodegradable solvent in the ruthenium-catalyzed synthesis of isoquinolines. researchgate.net
Energy-Efficient Techniques: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique has been successfully optimized for the synthesis of various heterocyclic compounds, including naphthoquinone derivatives, which share structural similarities with the isoquinoline core. nih.gov
Catalysis: The use of catalysts, including biocatalysts, heterogeneous catalysts, and more abundant transition metals, is a cornerstone of green chemistry. bohrium.comjddhs.com Catalysts allow for reactions to occur with higher atom economy and under milder conditions, reducing energy consumption and waste. jptcp.com
Continuous Flow Processing: This technique offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and reduced waste generation. jptcp.com
While specific green protocols for this compound are not extensively detailed in the literature, the application of these general principles—such as a microwave-assisted, transition-metal-catalyzed cyclization in a green solvent like PEG or a deep eutectic solvent—represents a viable and sustainable synthetic route.
| Green Strategy | Application in Isoquinoline Synthesis | Benefits | Reference |
| Alternative Solvents | Use of Deep Eutectic Solvents (DES) or Polyethylene Glycol (PEG). | Reduced toxicity, biodegradability, cost-effective. | researchgate.netresearchgate.net |
| Energy Efficiency | Microwave-assisted synthesis. | Faster reactions, higher yields, reduced energy use. | researchgate.netnih.gov |
| Sustainable Catalysis | Use of earth-abundant metals (e.g., Co, Cu, Ni). | Lower cost, less toxicity compared to precious metals. | bohrium.com |
| Process Intensification | Continuous flow processing. | Improved safety, efficiency, and reduced waste. | jptcp.com |
Chemical Reactivity and Transformation Pathways of 2 Isoquinolin 8 Yl Acetonitrile Derivatives
Mechanistic Investigations of Key Reactions Involving 2-(Isoquinolin-8-YL)acetonitrile
The reactivity of this compound is multifaceted, with the potential for both radical and ionic transformations. The isoquinoline (B145761) nitrogen can act as a nucleophile or a base, while the C-H bonds of the acetonitrile (B52724) moiety are acidic and can be deprotonated to form a stabilized carbanion. The aromatic ring itself can participate in electrophilic and nucleophilic substitution reactions, as well as transition metal-catalyzed C-H functionalization.
Radical-Mediated Pathways
While direct studies on radical-mediated pathways of this compound are not extensively documented, the general principles of radical chemistry suggest plausible transformation routes. The methylene (B1212753) bridge is susceptible to hydrogen atom abstraction by a radical initiator, which would generate a resonance-stabilized radical. This intermediate could then participate in various cyclization and addition reactions.
For instance, in a manner analogous to the radical cyclization of 1,6-enynes for the synthesis of γ-lactams, a suitably functionalized derivative of this compound could undergo intramolecular radical cyclization. nih.gov Similarly, drawing parallels from the synthesis of 2,3-disubstituted indoles via radical cyclization of 2-alkenylthioanilides, one could envision a pathway where a radical is generated on the acetonitrile carbon, followed by an intramolecular addition to a tethered unsaturated system. elsevierpure.com The plausibility of such pathways is supported by the broader understanding of radical reactions in organic synthesis.
A hypothetical radical cyclization is depicted below:
Ionic Reaction Mechanisms and Intermediates
The ionic reaction pathways of this compound derivatives are more extensively explored, particularly through the formation of isoquinolinium ylides. The quaternization of the isoquinoline nitrogen with an alkyl halide, followed by deprotonation of the α-carbon of the acetonitrile group, generates a highly reactive N-cyanomethylisoquinolinium ylide. This 1,3-dipole can then undergo a variety of cycloaddition reactions.
A notable example is the tandem double [3 + 2] cycloaddition reaction of N-cyanomethylisoquinolinium ylide with 1,3-indanediones in the presence of aromatic aldehydes. nih.gov This reaction, conducted in acetonitrile with triethylamine (B128534) as a base, proceeds through a complex cascade of cycloadditions to furnish unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. nih.gov The reaction highlights the versatile reactivity of the isoquinolinium ylide intermediate. nih.gov
Another important ionic transformation is the Hantzsch-like reaction, which has been reported for the isomeric isoquinoline-1-acetonitrile. researchgate.net It is conceivable that this compound could undergo similar multicomponent reactions with aldehydes and a β-ketoester or malononitrile (B47326) in the presence of a catalyst to yield complex pyridofused isoquinoline systems.
The generation of the key isoquinolinium ylide intermediate is shown below:
Influence of Solvent and Additives on Chemoselectivity and Reactivity
The choice of solvent and the presence of additives can profoundly influence the outcome of reactions involving this compound derivatives. The solvent's polarity, proticity, and coordinating ability can affect the stability of reactants, intermediates, and transition states, thereby altering reaction rates and selectivity.
In the context of the tandem double [3 + 2] cycloaddition of N-cyanomethylisoquinolinium ylide, the use of acetonitrile as a solvent was found to be optimal. nih.gov This polar aprotic solvent likely facilitates the formation of the ylide intermediate and stabilizes the charged intermediates throughout the cycloaddition cascade. The addition of a base, such as triethylamine, is crucial for the in-situ generation of the reactive ylide. nih.gov
The synthesis of related isoquinolin-2(1H)-yl-acetamides via a copper(I)-catalyzed annulation of Ugi-4CR intermediates with substituted ethanones demonstrates the importance of both the solvent and additives. uj.edu.plresearchgate.netacs.orgnih.gov In these reactions, a polar aprotic solvent like DMSO is often employed to facilitate the dissolution of reactants and promote the catalytic cycle. The choice of the copper catalyst and the base are also critical for achieving high yields. uj.edu.plresearchgate.netacs.orgnih.gov
Ligand Binding and Coordination Chemistry of Isoquinoline-Acetonitrile Scaffolds
The this compound framework possesses both a nitrogen atom in the isoquinoline ring and a nitrile group, both of which can act as donor atoms for metal coordination. This bidentate or potentially bridging coordination behavior makes this scaffold an interesting ligand for the construction of coordination polymers and discrete metal complexes.
Metal-Ligand Complexation Studies
While specific complexation studies with this compound are not widely reported, the coordination chemistry of the parent isoquinoline and related 8-substituted derivatives provides significant insights. Isoquinoline is known to coordinate to a variety of metal centers through its nitrogen atom, forming complexes with diverse geometries. researchgate.net For instance, cobalt(II) and nickel(II) halides form tetrahedral and octahedral complexes with isoquinoline ligands. researchgate.net
The steric and electronic properties of substituents at the 8-position of the isoquinoline ring can significantly influence the coordination geometry and the stability of the resulting metal complexes. Studies on 8-iodoquinoline (B173137) have shown that it can act as a bidentate κN, κI ligand with various metal ions, including Cu(I), Cu(II), Ag(I), Pd(II), and Hg(II), leading to the formation of diverse coordination complexes. researchgate.net This suggests that the nitrile nitrogen in this compound could also participate in chelation with a metal center, forming a stable five-membered ring.
A recent study on a chiral bis-8-aryl-isoquinoline bis-alkylamine ligand in iron-catalyzed asymmetric oxidation reactions underscores the importance of the 8-substituted isoquinoline motif in designing sophisticated ligands for catalysis. acs.org The strategic placement of a bulky aryl group at the 8-position creates a well-defined chiral pocket around the metal center, enabling high enantioselectivity. acs.org This highlights the potential of tailoring the 8-position of the isoquinoline ring in this compound for specific applications in coordination chemistry.
Applications in Organometallic Catalysis
The isoquinoline scaffold is a key component in a variety of ligands for organometallic catalysis. The ability of the isoquinoline nitrogen to coordinate to transition metals, coupled with the potential for electronic and steric tuning through substitution, makes it a versatile platform for catalyst design.
Rhodium(III) and copper(I) catalysts bearing isoquinoline-based ligands have been successfully employed in a range of C-C and C-N bond-forming reactions. For example, rhodium(III)-catalyzed dehydrative C-C and C-N coupling between oximines and alkynes provides an efficient route to substituted isoquinolines. capes.gov.br Similarly, Rh(III)-catalyzed coupling/cyclization cascade reactions of arylimidates and diazo compounds afford isoquinolines and isoquinolin-3-ols. nih.govacs.org
Copper(I)-catalyzed coupling of 2-halobenzylamines with β-keto esters or 1,3-diketones is another effective method for the assembly of the isoquinoline core. nih.gov Furthermore, copper(I)-catalyzed annulation reactions of Ugi-4CR adducts have been utilized for the synthesis of isoquinolin-2(1H)-yl-acetamides, which are structurally related to the title compound. uj.edu.plresearchgate.netacs.orgnih.gov
The atroposelective C-H cyanation of 1-aryl isoquinolines using a chiral rhodium(III) complex demonstrates the potential for developing highly enantioselective transformations based on the isoquinoline framework. acs.org The design of chiral ligands incorporating the this compound scaffold could therefore lead to novel catalysts for a variety of asymmetric reactions.
Multi-Component Reactions (MCR) and Cascade Processes Utilizing this compound Precursors
Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation, and cascade reactions, where a series of intramolecular transformations are triggered by a single event, represent highly efficient and atom-economical strategies for the synthesis of complex molecules. While direct and explicit research on the use of this compound in such reactions is not extensively documented in publicly available literature, the reactivity of its isomers, particularly isoquinoline-1-acetonitrile derivatives, provides significant insights into its potential synthetic utility.
For instance, the Hantzsch-like reaction of the closely related 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile (B11878684) has been successfully employed in the synthesis of pyrido[2,1-a]isoquinoline derivatives. researchgate.net This suggests that the active methylene group in the acetonitrile moiety of the 8-yl isomer could similarly participate in condensation reactions with various electrophiles, initiating cascade sequences to form fused heterocyclic systems.
Furthermore, three-component domino reactions involving 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and various CH-acids have been shown to produce C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net The potential for this compound to act as the CH-acid component in such reactions opens up avenues for the synthesis of novel pyrroloisoquinoline scaffolds.
Another relevant area of reactivity involves the formation of N-cyanomethylisoquinolinium ylides. These reactive intermediates, which could potentially be generated from this compound, are known to undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.gov This pathway offers a powerful tool for the construction of pyrrolo[2,1-a]isoquinoline (B1256269) ring systems, which are present in numerous biologically active compounds.
While specific data tables for multi-component and cascade reactions starting directly with this compound are not available in the reviewed literature, the established reactivity of its analogs strongly supports its potential as a valuable precursor in these advanced synthetic methodologies. The following table illustrates the types of products that could be envisioned from such reactions, based on the reactivity of related isoquinoline acetonitrile derivatives.
| Starting Material Analogue | Reaction Type | Reactants | Potential Product Scaffold |
| 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile | Hantzsch-like Cascade | Arylidene cyanoacetates | Pyrido[2,1-a]isoquinoline |
| 1-Aroyl-3,4-dihydroisoquinolines | Three-component Domino | Dimethyl acetylenedicarboxylate, CH-acids | 5,6-Dihydropyrrolo[2,1-a]isoquinoline |
| N-Cyanomethylisoquinolinium Ylide | [3+2] Cycloaddition | Alkenes, Alkynes | Pyrrolo[2,1-a]isoquinoline |
This table is illustrative and based on the reactivity of analogous compounds, as direct experimental data for this compound in these specific MCRs and cascade reactions is not detailed in the available literature.
The development of novel multi-component and cascade reactions utilizing this compound as a key building block remains a promising area for future research, with the potential to unlock access to a wide array of structurally diverse and functionally significant heterocyclic compounds.
Structural Modifications and Structure Activity Relationship Sar Studies of 2 Isoquinolin 8 Yl Acetonitrile Analogs
Design Principles for Isoquinoline-Acetonitrile Scaffolds in Targeted Research
The design of novel analogs based on the 2-(isoquinolin-8-yl)acetonitrile scaffold is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy is fragment-based drug discovery (FBDD), where small molecular fragments that bind to a biological target are identified and then grown or merged to create more potent ligands. researchoutreach.org For the isoquinoline-acetonitrile core, this involves considering the isoquinoline (B145761) ring and the acetonitrile (B52724) group as distinct fragments that can be independently or synergistically modified.
A core principle in the design of isoquinoline-based compounds is the strategic exploration of substitution patterns around the isoquinoline ring. The various positions on the ring (1, 3, 4, 5, 6, 7) offer opportunities for introducing different functional groups to probe the binding pocket of a target protein for additional interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. researchoutreach.org The acetonitrile moiety, while seemingly simple, is a crucial pharmacophoric feature, potentially acting as a hydrogen bond acceptor or a reactive group, and its replacement or modification is a key design consideration.
Another important design principle is the use of computational modeling, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, to predict the biological activity of designed analogs before their synthesis. nih.gov This allows for a more rational and efficient exploration of the chemical space, prioritizing compounds with a higher probability of success.
Exploration of Structural Diversity through Strategic Derivatization
To explore the SAR of the this compound scaffold, medicinal chemists employ strategic derivatization to create a library of analogs with diverse structural features. This systematic approach allows for the evaluation of the impact of different substituents on biological activity.
Table 1: Representative Examples of Strategic Derivatization of the this compound Scaffold
| Position of Modification | Type of Modification | Rationale |
| Isoquinoline Ring (Positions 1, 3, 4, 5, 6, 7) | Introduction of small alkyl, alkoxy, or halogen groups | To probe for hydrophobic pockets and steric tolerance in the binding site. |
| Introduction of hydrogen bond donors/acceptors (e.g., -OH, -NH2, -COOH) | To establish or disrupt key hydrogen bonding interactions with the target. | |
| Introduction of bulky aromatic or heterocyclic rings | To explore larger binding domains and potential for π-π stacking interactions. | |
| Acetonitrile Moiety | Replacement of the nitrile group with other functional groups (e.g., -CONH2, -COOH, -CH2OH) | To investigate the role of the nitrile group in binding and activity. |
| Introduction of substituents on the methylene (B1212753) bridge | To alter the conformational flexibility and orientation of the isoquinoline ring. |
The synthesis of these derivatives often involves multi-step reaction sequences, starting from commercially available isoquinoline precursors. For instance, the introduction of substituents on the isoquinoline ring can be achieved through various organic reactions like electrophilic aromatic substitution or cross-coupling reactions. The acetonitrile side chain can be introduced via nucleophilic substitution using a suitable isoquinoline derivative.
Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Analysis of this compound Derivatives
QSAR and SAR analyses are pivotal in understanding the relationship between the chemical structure of the this compound derivatives and their biological activity. These studies provide valuable insights for the design of more potent and selective compounds.
Impact of Substituent Nature on Molecular Interactions and Functional Modulations
The nature of the substituents on the isoquinoline ring and the acetonitrile side chain can significantly impact the molecular interactions with a biological target, thereby modulating the functional activity of the compounds.
Electronic Effects : The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2, -Cl) on the isoquinoline ring can alter the electron density of the aromatic system. This, in turn, can influence the strength of π-π stacking interactions or the pKa of nearby ionizable groups, affecting binding affinity.
Steric Effects : The size and shape of the substituents play a crucial role. Bulky groups may either enhance binding by filling a large hydrophobic pocket or cause steric hindrance, leading to a decrease in activity. The position of the substituent is also critical, as a bulky group at one position might be well-tolerated, while at another it could clash with the target protein.
Hydrogen Bonding : The incorporation of hydrogen bond donors or acceptors can lead to the formation of specific hydrogen bonds with amino acid residues in the binding site, which can significantly contribute to the binding affinity and selectivity of the compound.
Conformational Analysis and Bioactive Conformations
The flexibility of the molecule is largely determined by the rotational barrier around the single bond connecting the acetonitrile group to the isoquinoline ring. The presence of substituents on the isoquinoline ring or the methylene bridge can restrict this rotation, favoring certain conformations over others. Understanding the preferred conformation of active analogs can guide the design of more rigid molecules that are pre-organized in the bioactive conformation, potentially leading to higher potency. Computational methods like molecular mechanics and quantum mechanics are often employed to study the conformational preferences of these molecules. chemrxiv.org
Molecular Docking and Binding Mode Prediction (focused on molecular interactions)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound derivatives, docking studies can provide valuable insights into their binding mode and the key molecular interactions that stabilize the ligand-protein complex.
These studies can reveal:
The specific amino acid residues in the binding pocket that interact with the isoquinoline ring and the acetonitrile moiety.
The nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
A plausible explanation for the observed SAR, for example, why a particular substituent at a specific position enhances or diminishes activity.
The results from molecular docking can guide the design of new analogs with improved binding affinity by suggesting modifications that can lead to additional or stronger interactions with the target.
Pharmacophore Elucidation and Optimization (focused on molecular recognition and binding)
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a particular response. nih.govnih.gov For a series of active this compound analogs, a pharmacophore model can be developed to identify the essential structural elements and their spatial arrangement required for activity.
A typical pharmacophore model for this class of compounds might include:
Aromatic features corresponding to the isoquinoline ring.
A hydrogen bond acceptor feature for the nitrogen atom in the isoquinoline ring or the nitrile group.
Hydrophobic features representing specific substituted regions of the isoquinoline ring.
Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with different chemical scaffolds that match the pharmacophore and are therefore likely to be active. nih.gov Furthermore, the pharmacophore model can guide the optimization of the this compound scaffold by highlighting the key areas for modification to enhance molecular recognition and binding affinity.
Advanced Theoretical and Computational Chemistry Studies on 2 Isoquinolin 8 Yl Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, we can obtain detailed information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules. tandfonline.comresearchgate.net For a molecule like 2-(isoquinolin-8-yl)acetonitrile, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can provide a wealth of information. tandfonline.comresearchgate.net
One of the primary outputs of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For the parent isoquinoline (B145761) molecule, DFT calculations have been shown to accurately reproduce experimental geometric parameters. researchgate.net Analysis of the electronic structure provides key insights into the molecule's stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. tandfonline.com For the parent isoquinoline, the calculated HOMO-LUMO gap is approximately 3.78 eV, indicating a stable molecule. tandfonline.com
Furthermore, DFT can be employed to calculate various molecular properties that govern reactivity. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. These maps are color-coded to show electron-rich (negative potential) and electron-poor (positive potential) areas.
Table 1: Calculated Ground State Properties of Isoquinoline (as a model system)
| Property | Calculated Value | Method | Reference |
| HOMO Energy | -5.581 eV | B3LYP/6-311++G(d,p) | tandfonline.com |
| LUMO Energy | -1.801 eV | B3LYP/6-311++G(d,p) | tandfonline.com |
| HOMO-LUMO Gap | 3.78 eV | B3LYP/6-311++G(d,p) | tandfonline.com |
| Dipole Moment | 2.004 D | B3LYP/6-311++G(d,p) | tandfonline.com |
This data is for the parent isoquinoline molecule and serves as a representative model due to the lack of specific published data for this compound.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions
To investigate the behavior of molecules upon interaction with light, such as in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netnih.gov TD-DFT allows for the calculation of electronic excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital. These calculated energies can be directly compared to experimental absorption spectra. github.io
For a chromophoric system like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The method can also provide insights into the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. Studies on related quinoline (B57606) derivatives have demonstrated that TD-DFT calculations can accurately predict their photophysical properties. github.io
The choice of functional is critical in TD-DFT calculations, especially for systems that may exhibit charge-transfer excitations. While standard hybrid functionals like B3LYP can perform well for many local excitations, range-separated functionals such as CAM-B3LYP or ωB97X-D are often more reliable for describing long-range charge-transfer states. github.io
Table 2: Predicted Electronic Transitions for a Model Quinoline Derivative
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Method |
| S0 → S1 | 3.31 | 374 | 0.15 | HOMO → LUMO | CAM-B3LYP/6-31G(d) |
| S0 → S2 | 3.85 | 322 | 0.28 | HOMO-1 → LUMO | CAM-B3LYP/6-31G(d) |
| S0 → S3 | 4.12 | 301 | 0.09 | HOMO → LUMO+1 | CAM-B3LYP/6-31G(d) |
This data is hypothetical and representative for a generic quinoline derivative to illustrate the type of information obtained from TD-DFT calculations. Specific data for this compound is not available in the literature.
Molecular Dynamics Simulations and Conformational Landscape Analysis
The acetonitrile (B52724) substituent in this compound introduces conformational flexibility due to rotation around the single bond connecting the methylene (B1212753) group to the isoquinoline ring. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of such flexible molecules. mdpi.comnih.gov
In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule, allowing for the sampling of different conformations and the calculation of their relative populations. By analyzing the trajectory of an MD simulation, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with its environment, such as a solvent or a biological receptor.
For a molecule like this compound, MD simulations can reveal the preferred orientation of the acetonitrile group relative to the isoquinoline ring system. This can be influenced by steric hindrance and non-covalent interactions. The results of such simulations can be visualized through Ramachandran-like plots of the relevant dihedral angles, showing the probability of finding the molecule in a particular conformation. While specific MD studies on this compound have not been reported, studies on other flexible molecules demonstrate the ability of MD to provide a detailed understanding of their conformational preferences. mdpi.com
Spectroscopic Property Prediction and Correlation with Experimental Data for Validation
A key aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing computationally predicted spectroscopic properties with experimentally measured spectra.
As mentioned, TD-DFT can be used to predict the UV-Vis absorption spectrum. github.io Similarly, DFT calculations can predict vibrational frequencies, which can be compared to experimental infrared (IR) and Raman spectra. researchgate.net The agreement between the calculated and experimental spectra provides confidence in the accuracy of the computational model. For instance, a DFT study on the parent isoquinoline molecule showed a good correlation between the calculated vibrational frequencies and the experimental IR spectrum. researchgate.net
Discrepancies between calculated and experimental spectra can often be informative. For example, solvent effects can cause shifts in spectroscopic signals. By performing calculations that include a model for the solvent (e.g., the Polarizable Continuum Model, PCM), it is often possible to improve the agreement with experimental data obtained in solution.
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for Isoquinoline (as a model system)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | Reference |
| ν(C-H) | 3065 | 3060 | Aromatic C-H stretch | researchgate.net |
| ν(C=N) | 1625 | 1620 | C=N stretch | researchgate.net |
| ν(C=C) | 1590 | 1585 | Aromatic C=C stretch | researchgate.net |
| β(C-H) | 1280 | 1275 | In-plane C-H bend | researchgate.net |
This data is for the parent isoquinoline molecule and serves as a representative model due to the lack of specific published data for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. For the synthesis of this compound, or its subsequent reactions, DFT calculations can be used to map out the potential energy surface of the reaction. pharmaguideline.com
This involves identifying the structures of reactants, transition states, intermediates, and products along a proposed reaction pathway. The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined. A lower activation energy indicates a faster reaction.
For example, in the synthesis of isoquinoline derivatives, computational studies can help to distinguish between different possible mechanistic pathways, such as concerted versus stepwise mechanisms. pharmaguideline.com While a specific computational study on the synthesis of this compound is not available, research on the synthesis of other isoquinolines has demonstrated the power of these methods to provide detailed mechanistic insights that would be difficult to obtain through experimental means alone. pharmaguideline.comorganic-chemistry.org
Emerging Applications of 2 Isoquinolin 8 Yl Acetonitrile Scaffolds in Chemical Science
Chemical Biology Tools and Fluorescent Probes
The development of fluorescent probes for the sensitive and specific detection of biomolecules is a cornerstone of modern chemical biology. The isoquinoline (B145761) nucleus, with its inherent fluorescence, serves as a valuable platform for the design of such tools.
Development of Fluorescent Probes for Specific Molecular Recognition and Sensing
While research specifically detailing the use of 2-(isoquinolin-8-YL)acetonitrile in fluorescent probes is still emerging, the structural features of this compound make it a promising candidate for such applications. The isoquinoline ring system is a known fluorophore, and the acetonitrile (B52724) group at the 8-position provides a versatile handle for chemical modification. This allows for the attachment of various recognition moieties, such as peptides or small molecules, to create probes that can selectively bind to specific biological targets. The principle behind these probes lies in the modulation of the fluorescence signal upon binding. This can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or changes in the intramolecular charge transfer (ICT) character of the molecule.
Application in Advanced Imaging and Sensing Systems
The potential of this compound extends to advanced imaging and sensing technologies. Fluorescent probes derived from this scaffold could be employed in cellular imaging to visualize the localization and dynamics of specific analytes. The development of two-photon excitable probes is a particularly active area of research, as they offer advantages for imaging in complex biological tissues. While specific examples utilizing this compound are not yet widely reported, the general principles of probe design suggest its suitability for such applications.
Ligand Fishing and Bioaffinity Studies
"Ligand fishing" is a powerful technique used to identify and isolate potential binding partners for a specific target protein from a complex mixture. This method often utilizes affinity chromatography or magnetic beads functionalized with a "bait" molecule. The acetonitrile group of this compound can be chemically modified to facilitate its immobilization onto a solid support, creating an affinity matrix. This matrix can then be used to "fish" for interacting proteins from a cell lysate or other biological sample. Subsequent analysis of the captured proteins by techniques such as mass spectrometry can reveal novel protein-ligand interactions, providing valuable insights into cellular pathways and potential drug targets.
Advanced Materials Science Applications
The unique electronic and photophysical properties of the isoquinoline ring system also make it an attractive component for the development of advanced organic materials.
Luminescent Materials and Organic Light-Emitting Diodes
The field of organic light-emitting diodes (OLEDs) has seen rapid advancements, driven by the need for more efficient and versatile display and lighting technologies. The performance of an OLED is critically dependent on the properties of the organic materials used in its emissive layer. The inherent luminescence of the isoquinoline core suggests that derivatives like this compound could function as or be incorporated into emissive materials. The nitrile functionality offers a site for further chemical elaboration, allowing for the fine-tuning of the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize charge injection and recombination processes within the OLED device.
Corrosion Inhibition Mechanisms and Performance Enhancement
The isoquinoline framework, a key structural motif in this compound, is recognized for its potential in corrosion inhibition. The efficacy of isoquinoline derivatives as corrosion inhibitors for various metals and alloys, particularly in acidic environments, is attributed to their specific molecular structure. The presence of nitrogen heteroatoms, aromatic rings, and various functional groups allows these molecules to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosion.
The primary mechanism of corrosion inhibition by isoquinoline derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. The nitrogen atom in the isoquinoline ring, with its lone pair of electrons, and the π-electrons of the aromatic system play a crucial role in the adsorption process. They can interact with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond and stabilizing the adsorbed layer.
Studies on related quinoline (B57606) and isoquinoline derivatives have provided insights into their performance. For instance, a hydrazide derivative of quinoline, 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide (MQH), has been shown to be an effective mixed-type inhibitor for mild steel in hydrochloric acid solutions. researchgate.net Its inhibition efficiency increases with concentration, and its adsorption follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net Similarly, newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives have demonstrated high protection efficiencies for carbon steel in acidic medium, acting as mixed-type corrosion inhibitors. nih.gov The effectiveness of these compounds correlates with their electron-donating ability and the stability of their adsorption on the steel surface. nih.gov
The table below summarizes the performance of some quinoline derivatives as corrosion inhibitors, which provides a basis for understanding the potential of isoquinolineacetonitrile scaffolds.
| Compound/Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Inhibition Type | Adsorption Isotherm |
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) nih.gov | Carbon Steel | 1 M HCl | 94 | Mixed | Langmuir |
| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) nih.gov | Carbon Steel | 1 M HCl | 89 | Mixed | Langmuir |
| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) nih.gov | Carbon Steel | 1 M HCl | 81 | Mixed | Langmuir |
| 2-[(2-methylquinolin-8-yl)oxy]acetohydrazide (MQH) researchgate.net | Mild Steel | 0.5 M HCl | Increases with concentration | Mixed | Langmuir |
Precursor Roles in Heterocyclic and Natural Product Synthesis
The this compound scaffold is a valuable building block in synthetic organic chemistry, serving as a precursor for the construction of more complex heterocyclic systems and molecules related to natural products. The isoquinoline nucleus is a prominent feature in a vast number of alkaloids and pharmacologically active compounds. rsc.orgnih.gov The acetonitrile side chain provides a reactive handle for various chemical transformations, enabling the elaboration of the molecular structure.
The versatility of isoquinoline-based precursors is demonstrated in the synthesis of diverse heterocyclic frameworks. For example, isoquinoline derivatives are employed in multicomponent reactions (MCRs) to rapidly generate molecular diversity. A notable application is the synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common Ugi-4CR intermediate. researchgate.netnih.govrug.nl This approach allows for the creation of structurally diverse scaffolds that are of significant interest in medicinal chemistry. researchgate.netnih.govrug.nlacs.org
Furthermore, isoquinolineacetonitrile and its derivatives can participate in cyclization and annulation reactions to form fused heterocyclic systems. For instance, Hantzsch-like reactions involving isoquinoline-1-acetonitrile have been utilized to synthesize 4H-pyrido[2,1-a]isoquinolines. researchgate.net These reactions highlight the ability of the acetonitrile group to act as a key component in ring-forming processes. The resulting polycyclic structures often form the core of various natural products and bioactive molecules. researchgate.net
The synthesis of natural product analogues often relies on the strategic use of isoquinoline precursors. The isoquinoline skeleton is central to numerous alkaloids with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. rsc.org Synthetic strategies targeting these natural products frequently involve the construction or modification of an isoquinoline core. For instance, synthetic routes to lamellarin analogues, which are potent antiviral and kinase inhibitors, have utilized isoquinoline building blocks. nih.gov
The following table presents examples of heterocyclic systems and natural product classes synthesized from isoquinoline-based precursors.
| Precursor Type | Reaction Type | Synthesized Heterocycle/Natural Product Class | Reference(s) |
| Ugi-4CR Adducts | Copper(I)-catalyzed annulation | Isoquinolin-2(1H)-yl-acetamides | researchgate.netnih.govrug.nlacs.org |
| Ugi-4CR Adducts | Copper(I)-catalyzed annulation | Isoindolin-2-yl-acetamides | researchgate.netnih.govrug.nlacs.org |
| Isoquinoline-1-acetonitrile | Hantzsch-like reaction | 4H-pyrido[2,1-a]isoquinolines | researchgate.net |
| N-propargyl oxazolidines | Palladium-catalyzed cascade | 4-substituted isoquinolines (precursors for Lamellarin analogues) | nih.gov |
| 2-alkynylbenzamides | Gold(III)-mediated domino reactions | 1-aminoisoquinoline derivatives | organic-chemistry.org |
| Isoquinoline Alkaloids | Various synthetic modifications | Diverse bioactive natural products | rsc.org |
Methodological Advancements in Characterization and Reaction Monitoring for 2 Isoquinolin 8 Yl Acetonitrile
In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time, without the need for sample extraction, provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. For the synthesis of 2-(Isoquinolin-8-YL)acetonitrile, several in-situ spectroscopic techniques are particularly powerful.
Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy
Real-time or in-situ NMR spectroscopy is a powerful tool for monitoring homogeneous reactions, offering detailed structural information on reactants, intermediates, and products as the reaction progresses. wiley.com By fitting an NMR spectrometer with a flow cell or a specialized reaction tube, spectra can be acquired continuously. researchgate.net
For the synthesis of this compound, which could, for example, involve the cyanation of an 8-substituted isoquinoline (B145761) precursor, real-time ¹H NMR could track the disappearance of the starting material's characteristic signals and the appearance of the product's signals, such as the singlet for the methylene (B1212753) (-CH₂-) group and the distinct aromatic protons of the isoquinoline ring. This allows for the precise determination of reaction endpoints and can help optimize reaction conditions like temperature and catalyst loading. In-situ NMR has been successfully used to monitor reactions involving quinoline (B57606) derivatives, demonstrating its applicability to related heterocyclic systems. researchgate.net
Table 1: Hypothetical Real-Time ¹H NMR Data for the Synthesis of this compound
| Time (min) | Reactant Peak Integral (au) | Product -CH₂- Peak Integral (au) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 30 | 0.40 | 0.60 | 60 |
| 60 | 0.10 | 0.90 | 90 |
| 90 | <0.01 | 1.00 | >99 |
This table illustrates how real-time NMR data could be used to track reaction progress.
In-Situ Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are well-suited for real-time reaction monitoring, often employing fiber-optic probes that can be immersed directly into the reaction vessel. americanpharmaceuticalreview.com
In-Situ IR Spectroscopy: This technique is particularly sensitive to changes in functional groups. In the synthesis of this compound, the formation of the nitrile group (C≡N) would be clearly observable by the appearance of a strong, sharp absorption band in the region of 2260-2240 cm⁻¹. The disappearance of reactant-specific bands, for instance, a C-Br stretch if starting from an 8-bromo-isoquinoline, could also be tracked. americanpharmaceuticalreview.com
In-Situ Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring reactions in aqueous or polar solvent systems where IR may be less effective. It can provide a detailed fingerprint of the molecular structure. spectroscopyonline.com For the target compound, characteristic Raman bands for the isoquinoline ring system and the nitrile group would be monitored. nih.govresearchgate.netresearchgate.net Studies on quinoline derivatives have shown that Raman spectroscopy can detect subtle structural changes and interactions, making it a valuable tool for understanding reaction mechanisms. nih.gov
Table 2: Key Vibrational Bands for Monitoring the Synthesis of this compound
| Functional Group | Technique | Wavenumber (cm⁻¹) | Observation during Reaction |
| Nitrile (C≡N) | IR | ~2250 | Appearance and increase in intensity |
| Nitrile (C≡N) | Raman | ~2250 | Appearance and increase in intensity |
| Isoquinoline Ring | Raman | ~1300-1600 | Shift in band positions upon substitution |
| Reactant (e.g., C-Br) | IR/Raman | Varies | Disappearance |
Online Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS for reaction analysis)
Online MS allows for the direct sampling and ionization of a small portion of the reaction mixture, providing real-time information on the mass-to-charge ratio of the species present. This is particularly useful for identifying intermediates and by-products.
When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an even more powerful tool for reaction analysis. researchgate.net An automated online LC-MS system can periodically withdraw a sample from the reactor, quench the reaction, and inject it into the LC-MS system. This provides a "snapshot" of the reaction mixture's composition at various time points, allowing for the quantification of reactants, products, and impurities. nih.govnih.gov This approach has been extensively used in the analysis of isoquinoline alkaloids in complex mixtures, demonstrating its robustness for this class of compounds. researchgate.netnih.govnih.govnih.gov
Advanced Chromatographic and Electrophoretic Methodologies for Purity and Transformation Analysis
Ensuring the purity of this compound is critical for its use in subsequent synthetic steps. Advanced separation techniques are indispensable for this purpose.
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, would be developed. brieflands.comresearchgate.net A diode-array detector (DAD) or UV detector would provide information on the presence of any impurities with a chromophore. The high sensitivity and resolving power of modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide rapid and detailed purity profiles.
Capillary Electrophoresis (CE) is an orthogonal separation technique that separates compounds based on their charge-to-size ratio. doi.org It can be a powerful tool for analyzing the purity of this compound, especially for resolving impurities that may be difficult to separate by HPLC. nih.govacs.org The isoquinoline nitrogen is basic and can be protonated, making the compound suitable for analysis by capillary zone electrophoresis (CZE). doi.org Method development would involve optimizing the buffer pH and concentration to achieve the best separation. nih.gov
Table 3: Comparison of Chromatographic and Electrophoretic Techniques for Purity Analysis
| Technique | Principle of Separation | Typical Stationary/Mobile Phase | Advantages for this compound |
| HPLC/UHPLC | Partitioning between stationary and mobile phases | C18 silica (B1680970) / Acetonitrile-water | High resolution, robust, easily quantifiable |
| Capillary Electrophoresis (CE) | Differential migration in an electric field | Fused silica capillary / Aqueous buffer | Orthogonal selectivity to HPLC, low sample consumption |
Advanced Structural Elucidation Techniques Beyond Basic Identification
While NMR and MS can provide the basic structure of this compound, more advanced techniques are required for unambiguous confirmation of its three-dimensional structure.
X-ray Crystallography for Absolute Stereochemistry and Conformation
This technique is particularly crucial if chiral centers are introduced into the molecule in subsequent reactions. X-ray crystallography can determine the absolute stereochemistry of a chiral molecule, which is vital in pharmaceutical applications. The crystal structure would also reveal important details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the compound's physical properties. nih.gov Numerous crystal structures of substituted isoquinolines, quinolines, and related nitrile-containing compounds have been reported, providing a strong basis for the successful analysis of the target compound. mdpi.comresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.netnih.govacs.org
Table 4: Representative Crystallographic Data for a Substituted Isoquinoline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 9.87 |
| β (°) | 105.2 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| R-factor | 0.045 |
This table shows example data that would be obtained from an X-ray crystallographic analysis of a related compound, illustrating the detailed structural information provided.
Future Directions and Interdisciplinary Research Outlook
Unexplored Synthetic Avenues and Methodological Innovations
The synthesis of isoquinoline (B145761) derivatives has evolved significantly from classical methods like the Bischler-Napieralski or Pictet-Spengler reactions. nih.govorganic-chemistry.org Modern organic synthesis now offers a vast toolkit of reactions that could be applied to the novel and efficient construction of 2-(Isoquinolin-8-YL)acetonitrile. Many of these advanced methodologies, however, have not yet been specifically applied to this target.
Key unexplored avenues include:
Transition-Metal-Catalyzed C-H Functionalization: Direct C-H activation is a powerful strategy for introducing functional groups onto aromatic rings with high atom economy. Methodologies employing catalysts based on rhodium, ruthenium, or palladium have been successful for other isoquinolines. researchgate.net Applying a C-H cyanoalkylation strategy to the C-8 position of isoquinoline would represent a highly efficient and largely unexplored route to the target compound.
Novel Cyclization Strategies: Recent research has focused on innovative cyclization reactions to build the isoquinoline core. These include silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides and rhodium-catalyzed reactions of oximes with alkynes. organic-chemistry.org Adapting these methods to start from precursors already bearing the protected cyanomethyl group could provide new pathways.
Microwave-Assisted Synthesis: Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for the synthesis of isoquinoline libraries. organic-chemistry.orgnih.gov The application of microwave heating to either the core formation or the functionalization step in the synthesis of this compound is a promising but unexplored area for rapid synthesis.
Multicomponent Reactions (MCRs): MCRs allow the construction of complex molecules like quinolines and isoquinolines in a single step from multiple starting materials. rsc.orgacs.org Designing a novel MCR that directly yields the 8-substituted isoquinoline framework of the target compound would be a significant methodological innovation. acs.org
Table 1: Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantage | Status for Target Compound |
| Direct C-H Cyanoalkylation | High atom economy, avoids pre-functionalization | Unexplored |
| Novel Cyclization Reactions | Access to diverse derivatives under mild conditions | Unexplored |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Unexplored |
| Multicomponent Reactions | High efficiency and molecular diversity | Unexplored |
Novel Applications in Emerging Scientific Disciplines
While the direct applications of this compound have not been investigated, its structure suggests significant potential in several emerging fields, primarily based on the known properties of the isoquinoline nucleus. amerigoscientific.com
Materials Science: Isoquinoline-based compounds have shown promise as materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. numberanalytics.com The specific substitution pattern and the presence of the electron-withdrawing nitrile group in this compound could tune its photophysical properties, making it a candidate for new emitters or charge transport materials. numberanalytics.comnih.gov Furthermore, isoquinoline derivatives are used as ligands in metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. amerigoscientific.com
Chemical Biology and Sensors: The isoquinoline ring can act as a fluorescent scaffold. nih.govnih.gov The development of this compound into a fluorescent probe is a viable, yet unexplored, possibility. The nitrile group could be further functionalized to introduce specific binding sites, potentially creating a chemosensor for ions or biologically relevant molecules.
Nanotechnology: The versatility of isoquinoline derivatives makes them candidates for integration into nanotechnology platforms. amerigoscientific.com Potential applications could include their use in developing flexible electronics or novel energy-harvesting devices like next-generation solar cells. numberanalytics.com
Synergistic Integration of Computational and Experimental Methodologies
For a molecule like this compound, where experimental data is scarce, the integration of computational and experimental techniques offers a powerful path forward. nih.gov This synergistic approach can accelerate discovery and provide deeper mechanistic insights than either method could alone. nih.gov
Computational methods, particularly Density Functional Theory (DFT), can be used to predict key properties before undertaking extensive lab work. mdpi.com This can guide experimental efforts, saving time and resources.
Predicting Reactivity: DFT calculations can model reaction pathways for the synthesis of this compound, helping to identify the most promising and efficient synthetic routes. mdpi.com
Elucidating Properties: Computational tools can predict the electronic and photophysical properties (e.g., absorption and emission spectra) of the molecule. mdpi.com These predictions can guide the exploration of its potential applications in materials science or as a fluorescent probe.
Understanding Interactions: If the molecule is explored for biological or sensing applications, molecular docking and dynamics simulations can predict how it might interact with specific proteins or analytes, guiding the design of more effective derivatives. researchgate.net
Experimental work would then serve to validate these computational predictions and to explore the real-world synthesis and application of the compound. nih.gov
Table 2: Integrated Research Plan for this compound
| Research Phase | Computational Task (Prediction) | Experimental Task (Validation) |
| Synthesis | Model reaction energetics and transition states to identify optimal conditions for novel synthetic routes. | Synthesize the compound using the computationally-guided methods. |
| Properties | Calculate UV-Vis and fluorescence spectra; predict redox potentials. | Measure optical and electrochemical properties and compare with predictions. |
| Application | Dock the molecule into active sites of target enzymes or model its interaction with analytes. | Test the molecule in relevant biological assays or for its sensing capabilities. |
Challenges and Opportunities in the Field of Isoquinoline Chemistry
The exploration of compounds like this compound is situated within the broader context of isoquinoline chemistry, which faces both persistent challenges and exciting opportunities.
Challenges:
Regioselectivity: Achieving selective functionalization at a specific position of the isoquinoline core, especially on the benzene (B151609) ring (positions 5, 6, 7, or 8), remains a significant synthetic challenge compared to functionalizing the pyridine (B92270) ring.
Scalability and Cost: Many advanced synthetic methods that work well on a lab scale are not yet cost-effective or scalable for large-scale production, which can be a bottleneck for industrial applications. numberanalytics.com
Structure-Activity Relationship: For many applications, the precise relationship between the molecular structure of an isoquinoline derivative and its functional properties is not fully understood, making rational design difficult. numberanalytics.com
Opportunities:
Novel Catalysis: There is a major opportunity in the development of new, cheaper, and more sustainable catalysts (e.g., using earth-abundant metals) for the synthesis and functionalization of isoquinolines. researchgate.net
Bioisosterism in Drug Discovery: The isoquinoline scaffold is a "privileged structure" in medicinal chemistry. nih.govnih.gov Exploring relatively untouched derivatives like this compound offers opportunities to discover new bioactive molecules with unique properties. nih.gov
Interdisciplinary Applications: The continued exploration of isoquinolines in materials science, nanotechnology, and chemical biology opens up new frontiers beyond their traditional use in medicine. amerigoscientific.com The development of new synthetic methods will directly fuel these interdisciplinary fields with novel molecular tools. nih.gov
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC.
- Adjust solvent polarity to minimize by-products.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Q. Basic
- ¹H/¹³C NMR :
- Isoquinoline protons : Aromatic signals at δ 7.5–9.0 ppm (split into doublets/triplets due to coupling).
- Acetonitrile group : A singlet for the –CH₂CN protons at δ ~3.8–4.2 ppm .
- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 209.63 g/mol for analogs) .
Validation : Cross-reference with computational simulations (e.g., DFT for NMR shifts) to confirm structural assignments .
How can researchers resolve contradictions in reported biological activities of halogen-substituted isoquinoline acetonitrile derivatives?
Advanced
Discrepancies often arise from variations in substituent positioning, assay conditions, or target specificity. Methodological strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically compare analogs with different halogens (e.g., Br, I, Cl) at specific positions (Table 1).
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
Table 1 : Halogen Effects on Anticancer Activity (IC₅₀, μM)
| Substituent | Position | IC₅₀ (MCF-7) | Reference |
|---|---|---|---|
| Iodine | 5 | 12.3 | |
| Bromine | 5 | 18.7 | |
| Chlorine | 7 | 24.5 |
Analysis : Iodine’s larger atomic radius enhances halogen bonding, improving target affinity .
What computational approaches are validated for predicting the binding affinity of this compound with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., AKT, TNF-α). Validate with RMSD <2 Å by re-docking crystallized ligands (e.g., [4-(isoquinolin-8-yl)phenyl]acetonitrile in PDB 6×81) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bond occupancy >70%) .
Q. Best Practices :
- Optimize protonation states with Epik.
- Use AMBER force fields for accurate ligand parameterization.
How should researchers employ SHELX software in the crystallographic analysis of this compound derivatives?
Q. Advanced
- Structure Solution : Use SHELXD for dual-space methods to phase high-resolution (<1.0 Å) data. For twinned crystals, apply SHELXL ’s TWIN/BASF commands .
- Refinement :
Case Study : A derivative with I⋯π interactions showed improved refinement using SHELXL’s HKLF5 format for twinned data .
What strategies can be used to design derivatives of this compound to enhance specific biological activities?
Q. Advanced
- Bioisosteric Replacement : Substitute iodine with –CF₃ or –SCN to modulate lipophilicity .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., triazoles for antimicrobial synergy) .
- Prodrug Design : Introduce ester groups at the acetonitrile moiety for improved bioavailability .
Q. Experimental Workflow :
Synthesize derivatives via parallel combinatorial chemistry.
Screen in high-throughput assays (e.g., kinase inhibition).
Prioritize hits with QSAR models.
How can statistical methods address variability in cytotoxicity data across studies of isoquinoline acetonitrile analogs?
Q. Advanced
- Meta-Analysis : Pool data from multiple studies using random-effects models (e.g., RevMan) to calculate weighted IC₅₀ values.
- ANOVA : Identify significant differences between substituent groups (p<0.05) .
- Machine Learning : Train Random Forest models on PubChem datasets to predict activity cliffs .
Example : A meta-analysis of 15 studies revealed iodine-substituted derivatives consistently outperformed bromine analogs in apoptosis induction (p=0.003) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
